1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a halogenated 1,2,4-oxadiazole derivative featuring a methanamine group at the 5-position of the heterocyclic ring and a 4-bromo-2-fluorophenyl substituent at the 3-position. Its structural framework aligns with bioactive 1,2,4-oxadiazoles, which are known for their roles as kinase inhibitors, antimicrobial agents, and CNS modulators .
Properties
IUPAC Name |
[3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIJCPKRHOGYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine substituents can be introduced via halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorinating agents like Selectfluor.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine as an anticancer agent. In vitro assays have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (LXFA 629)
- Breast cancer (MCF-7)
The compound has shown moderate activity with an IC value around 92.4 µM against a panel of eleven cancer cell lines, indicating its potential as a lead compound for further modifications to enhance efficacy .
Antimicrobial Properties
Beyond anticancer properties, oxadiazole derivatives have been explored for their antimicrobial activities. Compounds containing the oxadiazole ring have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at different positions on the oxadiazole ring can significantly alter biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 | Increased anticancer potency |
| Variation in halogen substituents | Enhanced lipophilicity and cellular uptake |
Case Studies
- Study on Anticancer Activity : A recent study synthesized various derivatives of oxadiazoles and evaluated their effects on MCF-7 breast cancer cells. The most promising derivative exhibited an IC value of 0.65 µM, significantly lower than that of standard treatments .
- Antimicrobial Efficacy : Another research project focused on synthesizing oxadiazole derivatives with antimicrobial properties. These compounds were tested against Staphylococcus aureus and E. coli, showing promising results that warrant further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents, along with the oxadiazole ring, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogenated Derivatives
Key Observations :
- Electronic Effects : Bromine and fluorine are electron-withdrawing, enhancing the oxadiazole ring’s electrophilicity compared to chlorine or hydrogen .
- Synthetic Yields : The 4-chlorophenyl analog (99% yield via Procedure D in ) demonstrates high synthetic efficiency, suggesting halogen position impacts reactivity.
- Biological Relevance : Fluorinated derivatives (e.g., 4-fluorophenyl) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .
Alkyl and Alkoxy Derivatives
Key Observations :
Variations in the Oxadiazole Core
Key Observations :
- Synthetic Challenges : Long alkyl chains (e.g., octylphenyl) require multi-step synthesis, lowering overall yields compared to aryl analogs .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 4-Chlorophenyl Analog | 4-Fluorophenyl Analog |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.1 | 1.9 |
| Water Solubility (mg/mL) | 0.05 | 0.12 | 0.18 |
| pKa (Amine) | 8.2 | 7.9 | 7.7 |
Insight : Bromine’s hydrophobicity reduces solubility compared to chlorine or fluorine analogs.
Biological Activity
1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrFN3O, with a molecular weight of approximately 272.10 g/mol. The compound features a unique oxadiazole ring substituted with bromine and fluorine atoms, which enhances its lipophilicity and potentially improves bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in the following table:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The following table presents the IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Leukemia) | 12.00 |
| PANC-1 (Pancreatic Cancer) | 10.50 |
Studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving p53 pathway activation and caspase cleavage . Flow cytometry assays confirmed that the compound acts in a dose-dependent manner, enhancing its potential as an anticancer therapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular receptors involved in signaling pathways critical for cell proliferation and survival. The presence of halogen substituents (bromine and fluorine) enhances these interactions by increasing the compound's hydrophobicity, allowing better binding affinity to target sites .
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives in drug discovery:
- Study on Anticancer Properties : A recent investigation demonstrated that derivatives similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study reported that modifications in the oxadiazole structure significantly influenced antimicrobial activity, indicating that strategic chemical alterations can enhance efficacy against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
